molecular formula C7H10INO3 B13872127 (Z)-methyl 2-acetamido-3-iodobut-2-enoate

(Z)-methyl 2-acetamido-3-iodobut-2-enoate

Cat. No.: B13872127
M. Wt: 283.06 g/mol
InChI Key: KRFJBCWWXKPQGL-UHFFFAOYSA-N
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Description

Methyl (Z)-2-acetamido-3-iodobut-2-enoate is an organic compound characterized by the presence of an iodine atom, an acetamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-acetamido-3-iodobut-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acrylate, acetamide, and iodine.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the (Z)-isomer.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of methyl (Z)-2-acetamido-3-iodobut-2-enoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-acetamido-3-iodobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Methyl (Z)-2-acetamido-3-iodobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-acetamido-3-iodobut-2-enoate involves its interaction with specific molecular targets and pathways. The iodine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-acetamido-3-iodobut-2-enoate: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.

    Methyl 2-acetamido-3-bromobut-2-enoate: A similar compound with a bromine atom instead of iodine.

    Methyl 2-acetamido-3-chlorobut-2-enoate: A similar compound with a chlorine atom instead of iodine.

Uniqueness

Methyl (Z)-2-acetamido-3-iodobut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The (Z)-isomer also has specific spatial characteristics that influence its interactions and applications.

Properties

Molecular Formula

C7H10INO3

Molecular Weight

283.06 g/mol

IUPAC Name

methyl 2-acetamido-3-iodobut-2-enoate

InChI

InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)

InChI Key

KRFJBCWWXKPQGL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)I

Origin of Product

United States

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